molecular formula C11H18ClNO2 B12771318 dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride CAS No. 91340-27-1

dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride

Cat. No.: B12771318
CAS No.: 91340-27-1
M. Wt: 231.72 g/mol
InChI Key: IYFSTXCOAHASDD-UHFFFAOYSA-N
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Description

dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride: is a synthetic compound belonging to the phenethylamine class. This compound is characterized by the presence of two methoxy groups attached to the phenyl ring and a methyl group attached to the alpha carbon of the ethylamine chain. It is commonly used in scientific research due to its structural similarity to various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate substituted benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with methylamine to form the corresponding phenethylamine.

    Methoxylation: The phenethylamine is then methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the desired positions on the phenyl ring.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenethylamines with different functional groups.

Scientific Research Applications

Chemistry: dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride is used as a precursor in the synthesis of various complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of phenethylamine derivatives. It helps in understanding the interaction of these compounds with biological targets such as receptors and enzymes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a central nervous system stimulant and its effects on neurotransmitter systems.

Industry: In the industrial sector, dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound binds to specific receptors and transporters, leading to altered neurotransmitter release and reuptake, which results in its stimulant effects.

Comparison with Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): Similar in structure but with different pharmacological properties.

    3,4-Methylenedioxy-N-methylamphetamine (MDMA): Shares the phenethylamine backbone but has distinct psychoactive effects.

    4-Methoxyamphetamine (PMA): Another phenethylamine derivative with different biological activity.

Uniqueness: dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the alpha carbon. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

CAS No.

91340-27-1

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

N-methoxy-1-(4-methoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-9(12-14-3)8-10-4-6-11(13-2)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

IYFSTXCOAHASDD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NOC.Cl

Origin of Product

United States

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